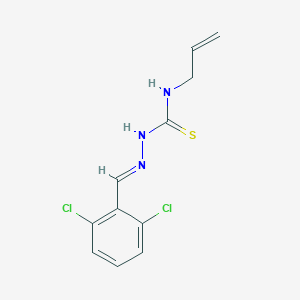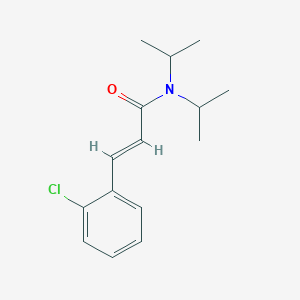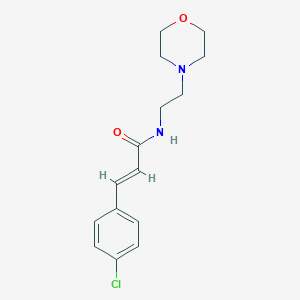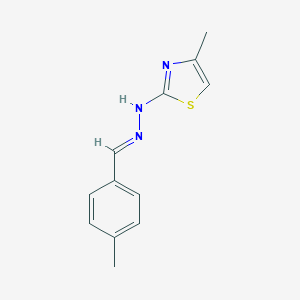
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide, also known as BDMC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDMC belongs to the class of compounds known as benzamides, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide is not fully understood. However, it has been suggested that N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in inflammation and cancer progression. N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and to inhibit the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide is also relatively stable and can be easily stored. However, one of the limitations of using N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide in lab experiments is that it can be toxic at high concentrations and may require special handling procedures.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide. One area of interest is the development of N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide analogs with improved anti-cancer activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide and its potential targets. Additionally, N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide may have potential applications in the treatment of other diseases, such as viral infections and inflammatory disorders.
Méthodes De Synthèse
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3,6-dichloro-2-methoxybenzoic acid with tert-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and to inhibit the replication of the hepatitis C virus.
Propriétés
Nom du produit |
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide |
|---|---|
Formule moléculaire |
C12H15Cl2NO2 |
Poids moléculaire |
276.16 g/mol |
Nom IUPAC |
N-tert-butyl-3,6-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C12H15Cl2NO2/c1-12(2,3)15-11(16)9-7(13)5-6-8(14)10(9)17-4/h5-6H,1-4H3,(H,15,16) |
Clé InChI |
ARINVKMFTNZUKV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
SMILES canonique |
CC(C)(C)NC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)

![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)

![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)

![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)


